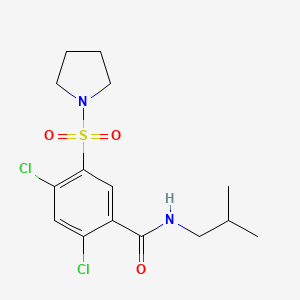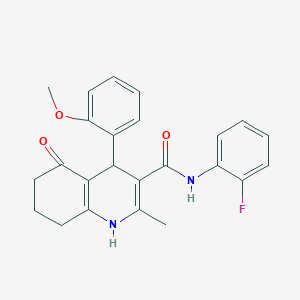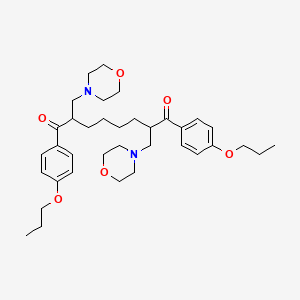![molecular formula C26H21N3O6 B11646835 [3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11646835.png)
[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate: is a complex organic compound with a unique structure. Let’s break it down:
Core Structure: The compound consists of a central tetracyclic ring system, which includes three nitrogen atoms and five carbon atoms. The acetyl group (CH₃CO-) is attached to one of the nitrogen atoms, and the phenyl group (C₆H₅-) is attached to another carbon atom. The overall structure is highly conjugated and aromatic.
準備方法
Synthetic Routes::
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a suitable precursor (such as a triene or diene) and a nitrogen-containing compound. The reaction conditions and reagents can be tailored to achieve the desired tetracyclic framework.
Multistep Synthesis: Another approach involves a multistep synthesis, starting from simpler building blocks. For example, a Diels-Alder reaction followed by subsequent functional group manipulations can lead to the desired compound.
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. Optimization of reaction conditions, catalysts, and purification steps is crucial.
化学反応の分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups (e.g., ketones, aldehydes).
Reduction: Reduction of the carbonyl group (acetyl) can yield corresponding alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydroxylamine: Used to form oximes from the acetyl group.
Hydrazine: Reacts with the carbonyl group to form hydrazones.
- Oxime derivatives
- Hydrazones
科学的研究の応用
Chemistry::
Building Block: The compound serves as a versatile building block for designing complex molecules.
Fluorescent Probes: Modified versions can be used as fluorescent probes in chemical biology.
Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.
Antitumor Potential: Research is ongoing to explore its potential as an antitumor agent.
Enzyme Inhibition: It may interact with specific enzymes due to its unique structure.
Materials Science: The compound’s conjugated system makes it interesting for materials like organic semiconductors.
作用機序
The compound likely interacts with cellular targets, affecting pathways related to cell growth, metabolism, or signaling. Further studies are needed to elucidate its precise mechanism.
類似化合物との比較
While there are no direct analogs, its tetracyclic core sets it apart from other compounds. Similar structures include imidazoles and other heterocycles.
特性
分子式 |
C26H21N3O6 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C26H21N3O6/c1-13(30)29-22-17-10-5-6-11-18(17)23(32)20(22)19(15-8-7-9-16(12-15)35-14(2)31)21-24(29)27(3)26(34)28(4)25(21)33/h5-12,19H,1-4H3 |
InChIキー |
HMJYYRYQXBBCKV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)OC(=O)C)C(=O)C5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methoxy-phenylcarbamoyl)-methyl]-3-phenyl-butyric acid](/img/structure/B11646765.png)

![(4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646774.png)


![5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11646785.png)
![5-hexylsulfanyl-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646786.png)
![1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-ethyl-3-methyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11646802.png)
![N-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]phenyl}sulfonyl)acetamide](/img/structure/B11646805.png)
![4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11646817.png)
![(5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11646839.png)
![N-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11646844.png)
![Methyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11646852.png)
